methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product. The analysis of the synthesis process includes understanding the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and color. Chemical properties refer to a substance’s reactivity, stability, and types of reactions it undergoes .Scientific Research Applications
Synthesis and Chemical Reactivity
Research efforts have been directed towards synthesizing novel thieno[2,3-c]pyridine derivatives and exploring their chemical reactivity. For instance, a study detailed the phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the utility of such compounds in constructing complex molecular architectures with potential pharmaceutical relevance (Zhu, Lan, & Kwon, 2003). Similarly, research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems highlighted methodologies for generating structurally diverse heterocyclic compounds, which could serve as valuable scaffolds in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological Activities
Investigations into the biological activities of thieno[2,3-b]pyridine derivatives, such as their antimicrobial properties, indicate the potential of these compounds in therapeutic applications. A study reported the synthesis and antimicrobial activity assessment of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, suggesting that modifications of the thieno[2,3-c]pyridine core could yield compounds with significant biological activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Drug Design and Discovery
The structural diversity and modifiability of thieno[2,3-c]pyridine derivatives make them attractive targets for drug discovery efforts. Research has focused on the design and synthesis of compounds for potential use as anticholinesterases, highlighting the therapeutic potential of thieno[2,3-c]pyridine derivatives in treating conditions such as Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2/c1-5-7-13-26(6-2)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-4)18-12-14-25(3)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFIMEOKSYLUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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